Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate
Description
Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a hydroxymethyl substituent at the 2-position and a benzyloxycarbonyl (Cbz) group at the 1-position. This compound is of significant interest in medicinal chemistry and materials science due to the azetidine ring’s balance between ring strain and stability, which influences reactivity and intermolecular interactions.
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFQXCNTSZHKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product by the addition of a hydroxymethyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Benzyl 2-(carboxymethyl)azetidine-1-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)azetidine-1-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate is recognized for its potential as an inhibitor of nucleosidase and nucleoside phosphorylase. These enzymes are involved in critical metabolic pathways, and their inhibition can be beneficial in treating various diseases:
- Cancer Treatment : The compound is part of a class of azetidine analogues that have shown efficacy against multiple cancer types, including leukemia and solid tumors. Research indicates that these compounds can interfere with tumor growth by inhibiting specific metabolic pathways essential for cancer cell proliferation .
- Infectious Diseases : The compound's inhibitory effects on nucleoside hydrolases make it a candidate for treating bacterial and parasitic infections. Its mechanism of action suggests it could disrupt the survival of pathogens by targeting their nucleotide metabolism .
- Immunosuppression : this compound may also be useful in organ transplantation settings, where immunosuppressive therapies are crucial to prevent organ rejection .
Synthetic Chemistry
The synthesis of this compound involves several steps that highlight its versatility in organic chemistry:
- Cycloaddition Reactions : Recent studies have demonstrated the use of cycloaddition methods to create functionalized azetidines, including this compound. These methods allow for the introduction of various substituents that can enhance the compound's biological activity .
- Stereoselectivity : The synthesis often emphasizes stereochemical control, producing enantiomerically enriched products. This is critical since the biological activity of chiral compounds can vary significantly between different stereoisomers .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of azetidine derivatives, including this compound. In vitro tests showed that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of nucleoside metabolism, leading to reduced cell proliferation and increased apoptosis rates .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a new antibiotic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties:
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxymethyl Group | Enhances solubility and bioavailability |
| Benzyl Substituent | Increases binding affinity to target enzymes |
| Azetidine Ring | Provides structural rigidity necessary for enzyme inhibition |
Research has shown that modifications to these structural features can significantly alter the compound's potency and selectivity against specific targets .
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more reactive compared to other heterocycles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate is compared to structurally related azetidine and aziridine derivatives. Key differences in substituent position, ring size, and functional groups are analyzed below.
Structural and Functional Group Comparisons
*Calculated based on analogous structures.
- Ring Size and Strain : The azetidine ring (four-membered) in the target compound exhibits moderate ring strain compared to the highly strained aziridine (three-membered) in (S)-Benzyl 2-methylaziridine-1-carboxylate. This strain influences reactivity: aziridines are more prone to ring-opening reactions, while azetidines balance stability and functional versatility .
- Bulky substituents, such as the 3-(2-hydroxy-2-methylpropyl) group in the analog from , reduce packing efficiency and may lower melting points due to steric repulsion .
- Thermal Stability: highlights that odd-even aliphatic chain lengths in analogs influence packing density and melting points. For instance, the target compound’s hydroxymethyl group may promote intermolecular hydrogen bonds, increasing melting points relative to less polar derivatives .
Biological Activity
Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an azetidine ring, which is a four-membered saturated heterocyclic compound. The presence of a hydroxymethyl group and a carboxylate moiety contributes to its biological activity. The structure can be represented as follows:
where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
1. Nicotinic Acetylcholine Receptor Modulation
Research has indicated that compounds similar to this compound may act as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission and are implicated in various neurological disorders. Studies have shown that derivatives of azetidine can exhibit significant activity at α4β2-nAChRs, which are linked to cognitive functions and mood regulation .
2. Inhibition of Nucleoside Phosphorylases
Azetidine analogues have been studied for their ability to inhibit nucleoside phosphorylases, which are enzymes involved in nucleoside metabolism. This inhibition can affect cellular proliferation and apoptosis, making these compounds potential candidates for anticancer therapies .
Case Studies and Experimental Data
Several studies have explored the biological activity of azetidine derivatives, including this compound:
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Antidepressant Potential : By modulating nAChRs, it may provide antidepressant effects similar to existing medications like amitriptyline .
- Anticancer Properties : Its ability to inhibit nucleoside phosphorylases could be exploited in cancer treatment regimens .
- Cognitive Enhancer : Potential use in enhancing memory and learning capabilities through cholinergic pathways .
Q & A
Q. What are the common synthetic routes for Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate?
The compound is synthesized via multi-step reactions involving carbamate formation and hydrazine derivatization. For example:
- Step 1 : React (2S)-2-amino-3-hydroxypropanoate derivatives with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups in anhydrous THF .
- Step 2 : Hydrazinolysis of intermediates using hydrazine hydrate (N₂H₄·H₂O) in ethanol to introduce hydrazine functionality .
- Step 3 : Condensation with substituted benzaldehydes to form hydrazone derivatives, yielding the final azetidine-carboxylate scaffold . Purification typically involves silica gel chromatography (e.g., 40% EtOAc in CH₂Cl₂) .
Q. How is the compound characterized structurally?
Key analytical methods include:
Q. What solvents and conditions are optimal for purification?
Ethanol and THF are preferred for intermediate steps due to solubility of hydrazine derivatives. Final purification uses silica gel chromatography with gradients of ethyl acetate (EtOAc) in dichloromethane (CH₂Cl₂) .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxymethyl group affect reactivity in cross-coupling reactions?
The (S)-configuration of the hydroxymethyl group (derived from L-serine precursors) influences regioselectivity in hydrazone formation. For example, steric hindrance from the benzyl group directs aldehyde condensation to specific positions on the azetidine ring . Computational modeling (DFT) is recommended to predict steric and electronic effects .
Q. What stability challenges arise under acidic/basic conditions?
- Acidic conditions : The benzyl carbamate group is susceptible to cleavage via hydrogenolysis, requiring inert atmospheres (N₂/Ar) during synthesis .
- Basic conditions : The hydroxymethyl group may undergo oxidation; stabilization with chelating agents (e.g., EDTA) is advised . Stability data under varying pH (1–13) and temperatures (25–80°C) should be monitored via HPLC .
Q. How do structural modifications impact antitubercular activity?
Derivatives with electron-withdrawing substituents (e.g., nitro, fluoro) on the benzylidene moiety show enhanced activity against Mycobacterium tuberculosis. For example:
- MIC values : Range from 6.25–25 µg/mL for halogen-substituted analogs .
- Mechanism : Hydrazone derivatives disrupt cell wall biosynthesis via inhibition of mycolic acid transporters .
Q. What strategies resolve contradictions in spectroscopic data for azetidine derivatives?
- Case study : Discrepancies in 1H-NMR chemical shifts (δ 1.2–1.5 ppm for tert-butyl groups) may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can resolve splitting .
- X-ray crystallography : Provides definitive confirmation of regiochemistry for crystalline derivatives .
Methodological Challenges
Q. How to optimize yield in large-scale synthesis?
- Catalyst screening : Pd/C or Raney Ni for hydrogenolysis of benzyl groups (yield: 75–89%) .
- Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., over-oxidation) by controlling residence time .
Q. What are the pitfalls in analyzing metabolic degradation products?
- LC-MS pitfalls : Isobaric interference from metabolites like 1-Benzyl-5-(hydroxymethyl)piperidin-2-one (exact mass 219.1259) requires high-resolution MS (HRMS) for differentiation .
- In vitro models : Use hepatic microsomes to identify cytochrome P450-mediated oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
